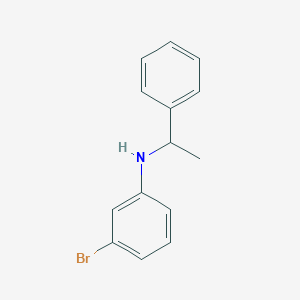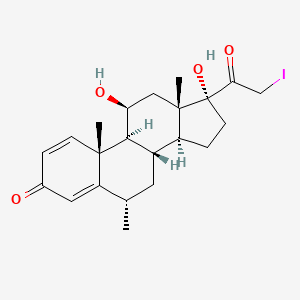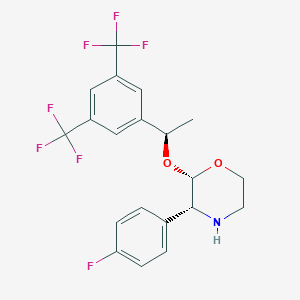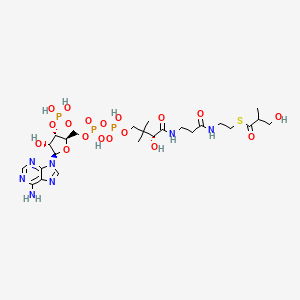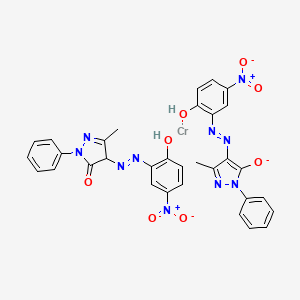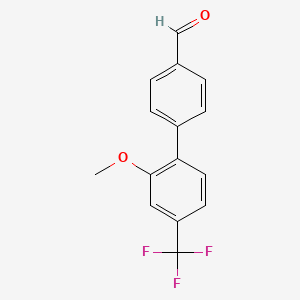
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst . Another approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzoic acid
Reduction: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)methanol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.
4-Methoxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
791839-62-8 |
|---|---|
Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-14-8-12(15(16,17)18)6-7-13(14)11-4-2-10(9-19)3-5-11/h2-9H,1H3 |
InChI Key |
SDKOVBWRQTVONQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


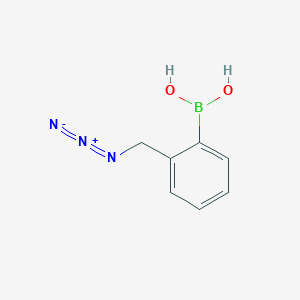
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
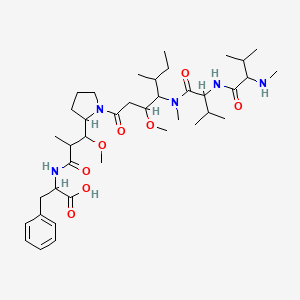
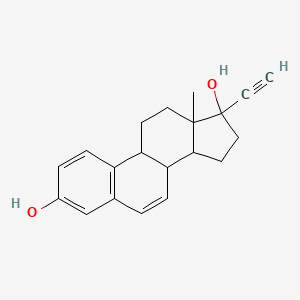
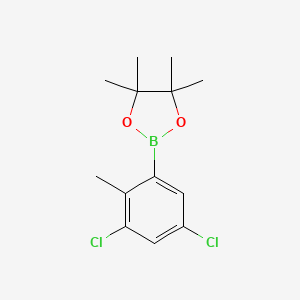
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
